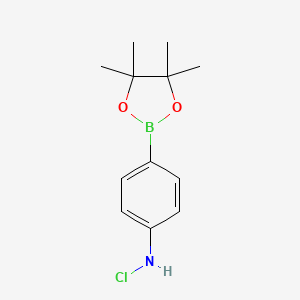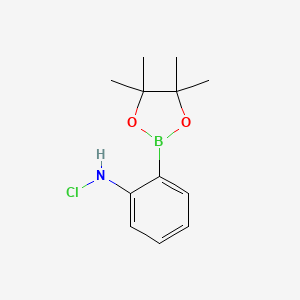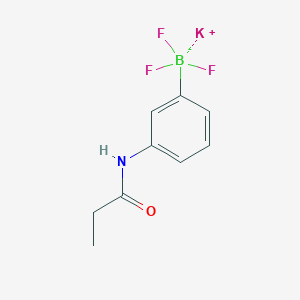
Potassium (3-propionamidophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-propionamidophenyl)trifluoroborate is a chemical compound with the molecular formula C9H10BF3NO·K and a molecular weight of 255.09 g/mol. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3-propionamidophenyl)trifluoroborate typically involves the reaction of 3-propionamidophenylboronic acid with potassium trifluoroborate salts under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Potassium (3-propionamidophenyl)trifluoroborate is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylboronic acids.
Reduction: Reduction reactions can lead to the formation of different boronic esters.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used, and the reactions are typically carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Phenylboronic acids
Reduction: Boronic esters
Substitution: Various substituted phenylboronic acids and esters
Scientific Research Applications
Potassium (3-propionamidophenyl)trifluoroborate is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds in the synthesis of complex organic molecules. This reaction is crucial in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The compound exerts its effects through its role as a boron reagent in cross-coupling reactions. The mechanism involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation and stabilization of these intermediates.
Comparison with Similar Compounds
Potassium (3-propionamidophenyl)trifluoroborate is similar to other boronic acid derivatives used in cross-coupling reactions, such as phenylboronic acid and its esters. its trifluoroborate group provides unique reactivity and stability, making it particularly useful in certain synthetic applications. Other similar compounds include:
Phenylboronic acid
Boronic esters
Other boronic acid derivatives
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
potassium;trifluoro-[3-(propanoylamino)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO.K/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13;/h3-6H,2H2,1H3,(H,14,15);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXJDALKNHPWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)NC(=O)CC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
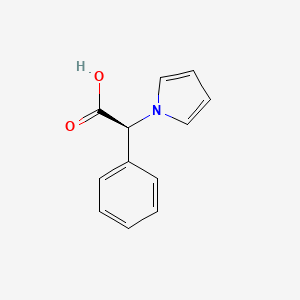
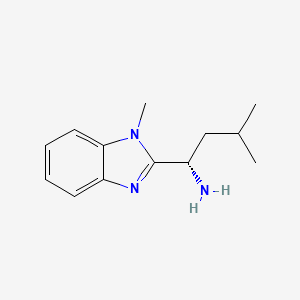
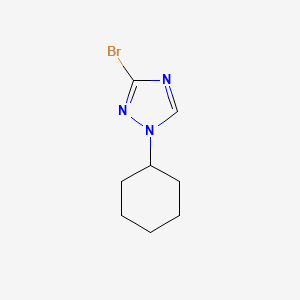
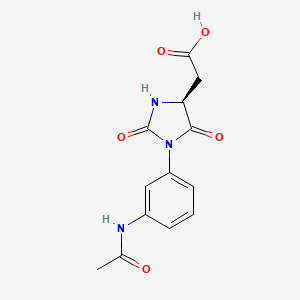
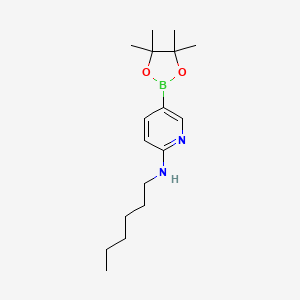
![Potassium [3-(Ethyl-3'-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate](/img/structure/B7981945.png)
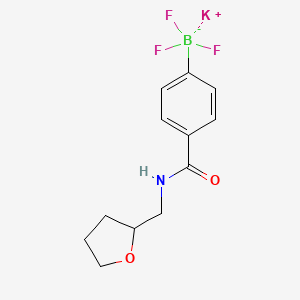

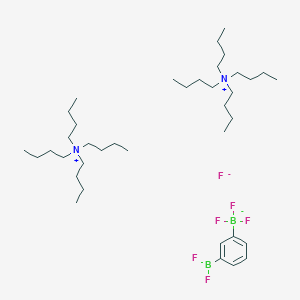
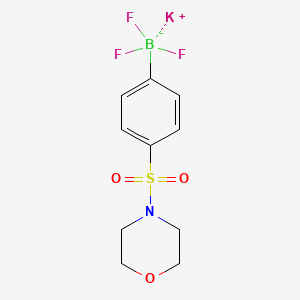
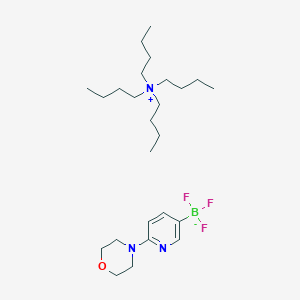
![2-4((4-Methoxyphenyl)ethynl)phenyl)-2.3.dihydro-1H-naphtho[1.8-de][1.3.2]diazaborinine](/img/structure/B7981961.png)
